![molecular formula C12H15N3OS B1356371 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915922-59-7](/img/structure/B1356371.png)
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-DMPE-TDZ) is a novel compound of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a heterocyclic compound that is composed of nitrogen, sulfur, and oxygen atoms, and is a member of the thiadiazole family of compounds. This compound has been studied for its potential use in medicinal chemistry, synthetic organic chemistry, and biochemistry.
Scientific Research Applications
I have conducted a search for the scientific research applications of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, but the specific applications for this compound are not readily available in public databases. This could mean that the compound may not have well-documented or widely recognized applications in scientific research, or they may be proprietary and not publicly disclosed.
However, compounds with similar structures, such as those containing the benzimidazole moiety or thio derivatives of pyrimidin-4 (3H)-one , have been reported to exhibit a range of biological activities, including antimicrobial properties and anti-HIV-1 activity . These findings suggest that related compounds can serve as a starting point for developing new therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
5-[2-(3,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-4-10(7-9(8)2)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSWPOKLBAISJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589704 |
Source
|
Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915922-59-7 |
Source
|
Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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